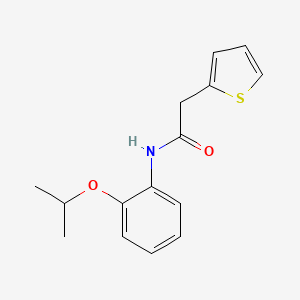![molecular formula C14H22BrN3O2S B4507680 4-bromo-N-[2-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4507680.png)
4-bromo-N-[2-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
Descripción general
Descripción
4-bromo-N-[2-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H22BrN3O2S and its molecular weight is 376.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.06161 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
HIV-1 Infection Prevention
The methylbenzenesulfonamide derivatives, including compounds related to "4-bromo-N-[2-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide," have been explored for their potential in HIV-1 infection prevention. These compounds, due to their active groups like pyridine, benzenesulfonyl, and bromine atoms, show promise as small molecular antagonists targeting HIV-1. Their synthesis and structural characterization indicate potential for drug development aimed at combating HIV-1 infection (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been synthesized and characterized for their application in photodynamic therapy, a treatment method for cancer. These derivatives, modified with new groups containing Schiff base, exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers. Their properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, underscore their potential in treating cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Research into benzenesulfonamide derivatives has also focused on their role as carbonic anhydrase inhibitors. These compounds have shown potent inhibitory action against human carbonic anhydrase isoforms, which play a role in various physiological functions and diseases, including glaucoma, epilepsy, obesity, and cancer. Their inhibition activity, especially against isoforms involved in epileptogenesis, points towards their potential for therapeutic applications in diseases linked to carbonic anhydrase activity (C. B. Mishra et al., 2017).
Anticonvulsant Activity
Certain benzenesulfonamide derivatives have demonstrated effective anticonvulsant activity, offering protection against seizures in animal models. This indicates their potential use in developing treatments for epilepsy and related seizure disorders. The evaluation of these compounds in rodent models suggests that modifications to the benzenesulfonamide structure could yield promising candidates for anticonvulsant drug development (C. B. Mishra et al., 2017).
Propiedades
IUPAC Name |
4-bromo-N-[2-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2S/c1-12(18-9-7-17(2)8-10-18)11-16-21(19,20)14-5-3-13(15)4-6-14/h3-6,12,16H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPGUPXIMOZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4507598.png)
![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4507602.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4507608.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4507614.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4507622.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4507627.png)
![(1-methyl-1H-indol-6-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B4507632.png)
![1-(4-Phenylpiperazin-1-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butan-1-one](/img/structure/B4507652.png)
![6-(Azepan-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4507656.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4507679.png)
![4-({[2-(pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid](/img/structure/B4507686.png)
![2-{[5-(1-benzofuran-2-yl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4507694.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-3-methylbutanamide](/img/structure/B4507706.png)
